Product packaging for 3-Methylnaphtho[1,2-d]imidazole(Cat. No.:CAS No. 1837-51-0)

3-Methylnaphtho[1,2-d]imidazole

Cat. No.: B593477
CAS No.: 1837-51-0
M. Wt: 182.226
InChI Key: CQDTXPKCODZADQ-UHFFFAOYSA-N
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Description

3-Methylnaphtho[1,2-d]imidazole is a sophisticated organic compound based on a naphthalene ring system fused with an imidazole heterocycle, a structural motif known as naphtho[1,2-d]imidazole . This specific methyl-substituted derivative is of significant interest in medicinal chemistry and materials science due to its extended π-conjugated system and the versatile pharmacological properties of the imidazole core . The imidazole ring is a fundamental building block in biology, found in the essential amino acid histidine, and contributes to key intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for binding to biological targets . In biomedical research, fused imidazole derivatives like this compound are investigated for a wide spectrum of therapeutic applications. Preclinical research on analogous π-extended, π-fused, and tetra-substituted imidazole compounds has demonstrated promising potential for urease inhibition and anticancer activity . The mechanism of action for such compounds often involves interfering with key cellular processes in pathogens or cancer cells, potentially including enzyme inhibition or disruption of DNA replication . Furthermore, the inherent electronic properties of the fused ring system make this compound a candidate for exploration in materials science, particularly in the development of organic electronic materials and systems exhibiting excited-state intramolecular proton transfer (ESIPT) . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable laboratory and regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B593477 3-Methylnaphtho[1,2-d]imidazole CAS No. 1837-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbenzo[e]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-14-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDTXPKCODZADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylnaphtho 1,2 D Imidazole and Its Derivatives

Classical Approaches to Naphtho[1,2-d]imidazole Ring Construction

Traditional methods for constructing the naphtho[1,2-d]imidazole scaffold have been foundational in this field. These approaches often involve the formation of the imidazole (B134444) ring onto a pre-existing naphthalene (B1677914) structure.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of naphthimidazoles. These reactions typically involve the condensation of a 1,2-diaminonaphthalene (B43638) derivative with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid. For instance, the reaction of a 1,2-diaminonaphthalene with an appropriate aldehyde or its equivalent is a common strategy. researchgate.netacs.org A diazo approach has been developed for creating functionalized naphtho[1,2-d]imidazole derivatives. acs.org This method involves the reaction of arylamidines with 2-(α-diazoacyl)-2H-azirines, which results in the formation of 5-aryl-4-(α-diazoacyl)-1H-imidazoles. acs.org These intermediates then undergo a Wolff rearrangement and a subsequent 6π-cyclization to yield the desired 3H-naphtho[1,2-d]imidazoles. acs.org

Another classical approach involves the reaction of N2-[1-(1-Adamantyl)alkyl]naphthalene-1,2-diamines with benzoyl chlorides. This reaction, carried out in chloroform (B151607) with triethylamine, produces N-{2-[1-(1-adamantyl)alkylamino]naphthalen-1-yl}benzamides. These intermediates then undergo intramolecular cyclization upon heating in toluene (B28343) with p-toluenesulfonic acid to form 2-aryl-3H-naphtho[1,2-d]imidazoles. researchgate.net

It is a well-established principle that in protic organic solvents, 1,2-diamines react with 1,2-diketones to form aromatic compounds containing a pyrazine (B50134) ring. jlu.edu.cn However, under specific conditions, these reactions can also lead to the formation of imidazole-containing ring systems. jlu.edu.cn

Polyphosphoric Acid (PPA)-Mediated Syntheses

Polyphosphoric acid (PPA) is a versatile and powerful dehydrating agent that has been extensively used in organic synthesis, particularly for cyclization reactions. ccsenet.org In the context of naphthoimidazole synthesis, PPA serves as both a catalyst and a solvent, facilitating the intramolecular cyclization of suitable precursors.

One notable PPA-mediated synthesis involves the reaction of 2-acetylnaphthalene (B72118) with sodium azide (B81097) (NaN3) in PPA. researchgate.net This reaction, when heated, affords 2-methylnaphtho[1,2-d]imidazole in a moderate yield. researchgate.net This method is advantageous as it avoids the use of 2-naphthylamine, a known carcinogen. researchgate.net The reaction proceeds through a Schmidt reaction, followed by electrophilic amination and heterocyclization. researchgate.net

PPA has also been employed in the synthesis of other heterocyclic systems, such as flavanones, through a one-pot protocol involving the reaction of 2-hydroxyacetophenones and benzaldehydes. nih.gov This highlights the broad utility of PPA in promoting cyclization and condensation reactions. nih.gov The use of PPA impregnated on silica (B1680970) gel (PPA-SiO2) has been shown to be an efficient and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free and microwave irradiation conditions, offering a greener alternative. orientjchem.org

Modern and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of catalytic approaches for the synthesis of naphthoimidazoles.

Catalytic Approaches to Naphthimidazole Synthesis

Catalysis offers numerous advantages, including milder reaction conditions, higher selectivity, and reduced waste generation. Both transition metal catalysis and organocatalysis have emerged as powerful tools in this regard.

Transition metal catalysts have revolutionized organic synthesis, and their application in the synthesis of nitrogen-containing heterocycles is well-documented. mdpi.com Palladium, in particular, is a prominent transition metal used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.com

Rhodium-catalyzed reactions have also been employed in the synthesis of complex heterocyclic systems. For example, rhodium-catalyzed cascade reactions of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with cyclic α-diazo-1,3-diketones have been used to synthesize functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines. rsc.org Similarly, palladium-catalyzed oxidative cycloaromatization of 2-phenylimidazo[1,2-a]pyridine (B181562) with internal alkynes has been shown to produce naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines. nih.gov

A cobalt-catalyzed three-component electrophilic C–H amination/cyclization cascade provides a one-pot method for constructing the naphthoimidazole scaffold. smolecule.com This approach utilizes paraformaldehyde as a one-carbon source and picolinamide (B142947) as a traceless directing group, with hexafluoroisopropanol (HFIP) acting as both a solvent and a catalyst. smolecule.com

CatalystReactantsProductYieldReference
Co(OAc)₂Naphthalene derivative, paraformaldehyde, picolinamideNaphthoimidazole scaffold72-85% smolecule.com
Rh(III)2-arylimidazo[1,2-a]pyridine-3-carbaldehydes, cyclic α-diazo-1,3-diketonesFunctionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridinesGood to excellent rsc.org
Pd(OAc)₂2-phenylimidazo[1,2-a]pyridine, internal alkyneNaphtho[1′,2′:4,5]imidazo[1,2-a]pyridineGood efficiency nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a green and sustainable synthetic strategy. Imidazole itself can act as an organocatalyst in various reactions. ias.ac.in For instance, it has been used to catalyze the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in an aqueous medium, demonstrating its potential in environmentally friendly synthesis. ias.ac.in

While specific applications of organocatalysis for the direct synthesis of 3-methylnaphtho[1,2-d]imidazole are still emerging, the principles of organocatalysis have been successfully applied to the synthesis of related naphthoquinone derivatives. researchgate.net

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a highly selective and environmentally benign approach to chemical synthesis. europa.eu While the direct biocatalytic synthesis of this compound is not yet extensively reported, the development of biocatalytic cascades for the synthesis of chiral amines from alcohols highlights the potential of this technology for constructing key precursors. europa.eu The use of enzymes like glycosyltransferases for oligosaccharide synthesis further demonstrates the power of biocatalysis in creating complex molecules. europa.eu

Metal-Organic Framework (MOF)-Catalyzed Routes

Metal-Organic Frameworks (MOFs) have emerged as a class of highly effective heterogeneous catalysts due to their large surface area, tunable porosity, and exposed metal sites. mdpi.comespublisher.com These crystalline materials, constructed from metal ions or clusters linked by organic ligands, can act as Lewis acids to activate substrates and facilitate complex organic transformations. mdpi.comnih.gov

In the context of imidazole synthesis, MOFs have demonstrated significant catalytic activity. For instance, the chromium-based MOF, MIL-101(Cr), has been successfully employed as a reusable heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com This reaction, involving the condensation of a 1,2-diketone, an aromatic aldehyde, and ammonium (B1175870) acetate, proceeds under solvent-free conditions with high yields and short reaction times. mdpi.com The catalytic mechanism is believed to involve the activation of carbonyl groups by the unsaturated Cr³⁺ metal centers, which act as Lewis acids, thereby accelerating the formation of the imidazole ring. mdpi.com

While direct synthesis of this compound using MOF catalysts is not extensively documented, the principles are transferable. A plausible pathway would involve the reaction of 1,2-naphthalenediamine with a methyl-containing carbonyl compound or precursor, catalyzed by a suitable MOF. The high efficiency and reusability of catalysts like MIL-101 and others, such as ZIF-8, highlight the potential for developing greener and more efficient routes to the naphtho[1,2-d]imidazole core. mdpi.comnih.gov

Table 1: Comparison of Catalysts in Imidazole Synthesis

Catalyst Reaction Time Yield (%) Conditions Source
MIL-101(Cr) MOF 10 min 95% Solvent-free, 5 mg catalyst mdpi.com

| Cr₂O₃ Nanoparticles | 4-9 min | 97% | Microwave (400W), Water | nih.gov |

This table illustrates the efficiency of advanced catalysts in similar imidazole synthesis reactions.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced reaction selectivity. nih.govmdpi.comclockss.org The rapid and uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require prolonged heating under conventional conditions. mdpi.comclockss.org

This technology has been effectively applied to the synthesis of various imidazole and benzimidazole (B57391) derivatives. nih.govclockss.org For example, a sequential two-step, one-pot multicomponent reaction has been developed for synthesizing novel imidazole derivatives using microwave irradiation, achieving moderate to good yields (46%-80%) in significantly less time compared to conventional heating. nih.gov In another instance, the synthesis of 2-substituted 1H-benzo[d]imidazoles from nitriles and o-phenylenediamines was efficiently carried out under microwave conditions, highlighting the method's broad applicability and simple workup procedures. clockss.org

For the synthesis of this compound, a microwave-assisted approach would likely involve the condensation of N-methyl-1,2-naphthalenediamine with an appropriate aldehyde or carboxylic acid equivalent. The use of microwave energy would be expected to accelerate the cyclization step, leading to the final product in a fraction of the time required by traditional thermal methods. nih.govclockss.org

Table 2: Microwave-Assisted vs. Conventional Synthesis of Imidazole Derivatives

Method Reaction Time Yield (%) Notes Source
Microwave 15 min 92% PPA/H₃PO₄ co-solvent clockss.org

| Conventional | 36 hours | 30% | Reflux in ethanol (B145695) | nih.gov |

This table compares the efficiency of microwave-assisted synthesis with conventional methods for related benzimidazole compounds.

Flow Chemistry Applications in Naphtho[1,2-d]imidazole Production

Flow chemistry, utilizing continuously flowing streams of reactants through microreactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. beilstein-journals.orgmdpi.com This technology enhances safety, improves reproducibility, and allows for seamless integration of multiple reaction steps, making it highly attractive for the production of active pharmaceutical ingredients (APIs). mdpi.com

While specific applications to this compound are emerging, the synthesis of structurally related heterocycles in flow reactors demonstrates the potential of this approach. beilstein-journals.org For instance, continuous-flow systems have been developed for the synthesis of various heterocyclic compounds, including imidazoline (B1206853) derivatives, often employing immobilized catalysts or reagents to streamline the process. mdpi.comsioc-journal.cn The benefits include precise control over residence time, which can maximize product formation and minimize byproduct generation. beilstein-journals.org

A potential flow synthesis of this compound could involve pumping a solution of the starting materials (e.g., a diamine and an aldehyde) through a heated reactor coil, possibly packed with a solid-supported catalyst. This setup would allow for rapid optimization and safe, automated production on a laboratory or industrial scale. mdpi.com

Atom Economy and Sustainable Synthesis Considerations

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes. beilstein-journals.orgnih.gov Atom economy emphasizes the maximization of the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single step to form a complex product, often with water as the only byproduct. researchgate.net

The synthesis of imidazole scaffolds is well-suited to MCR strategies. For example, a sustainable three-component synthesis of 1H-imidazoles has been developed using a lipase (B570770) enzyme in water at ambient conditions, showcasing a green and selective protocol. nih.gov Similarly, solvent-free methods, such as those employing ball-milling or microwave irradiation without a solvent, contribute to more sustainable processes by reducing waste and energy consumption. mdpi.comresearchgate.net

Applying these principles to this compound synthesis would involve designing a one-pot, multicomponent reaction from readily available starting materials, preferably in an environmentally benign solvent like water or under solvent-free conditions. nih.govnih.gov This approach not only improves the atom economy but also aligns with the broader goals of sustainable chemical manufacturing.

Derivatization Strategies for this compound

The functionalization and derivatization of the this compound core are crucial for modulating its physicochemical properties and biological activity. Various strategies can be employed to introduce different substituents at multiple positions on the heterocyclic ring system.

One common approach involves the synthesis of 2-aryl-3-alkyl-3H-naphtho[1,2-d]imidazoles. researchgate.net This can be achieved by reacting N-alkyl-naphthalene-1,2-diamines with various benzoyl chlorides to form an amide intermediate. Subsequent intramolecular cyclization, often promoted by an acid catalyst like p-toluenesulfonic acid, yields the desired 2-aryl substituted product. researchgate.net Another route involves the direct condensation of the N-substituted diamine with an appropriate aldehyde. researchgate.net

Furthermore, derivatization can be achieved by introducing functional groups onto the naphthalene ring system prior to the imidazole ring formation. For instance, starting from a substituted 1-amino-2-naphthol (B1212963) or 1,2-diaminonaphthalene allows for the preparation of naphthoimidazoles with substituents such as bromo or cyano groups at specific positions. google.comgoogle.com These derivatives can then serve as handles for further chemical modifications.

Additionally, N-alkylation or N-arylation of a pre-formed naphthoimidazole ring offers another pathway for derivatization at the N-3 position. For example, N-trihalomethyl derivatives of related benzimidazoles have been synthesized by reacting the N-sodium salt of the heterocycle with reagents like dibromodifluoromethane (B1204443) (CF₂Br₂). researchgate.net This strategy could be adapted to introduce novel fluorinated methyl groups at the N-3 position of the naphthoimidazole core.

Chemical Reactivity and Reaction Mechanisms of 3 Methylnaphtho 1,2 D Imidazole

Electrophilic Aromatic Substitution Reactions on the Naphthimidazole Core

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic systems. chemistrytalk.org The mechanism typically involves the attack of the aromatic π-electrons on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. chemistrytalk.org In the naphthoimidazole system, the imidazole (B134444) portion is generally activating, making the fused ring system more susceptible to electrophilic attack than unsubstituted naphthalene (B1677914). However, the position of substitution is directed by the electronic properties of the fused system. For imidazoles, electrophilic substitution is often favored at the 4 or 5 positions. researchgate.net

Nitration and halogenation are classic examples of electrophilic aromatic substitution. The nitration of imidazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid, to generate the active electrophile, the nitronium ion (NO₂⁺). chemistrytalk.orggoogle.com For N-substituted imidazoles, nitration generally yields 4- or 5-nitroimidazole derivatives. google.com Based on the principles of electrophilic substitution on fused heterocyclic systems, the substitution pattern on the 3-Methylnaphtho[1,2-d]imidazole core is predicted to occur on the naphthalene ring, influenced by the activating effect of the imidazole moiety.

Regioselective halogenation of benzimidazoles has been achieved, suggesting that similar selectivity could be possible for naphthoimidazoles. For instance, 5(6)-(formylamino)benzimidazole undergoes regioselective electrophilic bromination to yield the 4(7)-bromo derivative. chem-soc.si This indicates that the position of halogenation on the this compound ring would likely be at specific positions on the naphthyl part of the molecule, activated by the imidazole ring.

Table 1: Predicted Electrophilic Aromatic Substitution Patterns

Reaction Reagents Predicted Position of Substitution
Nitration HNO₃ / H₂SO₄ Naphthalene ring (positions activated by the imidazole)
Bromination Br₂ / Lewis Acid Naphthalene ring (positions activated by the imidazole)

Diazo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as a weak electrophile. researchgate.netlibretexts.org This reaction typically requires a highly activated aromatic ring as the nucleophilic partner. researchgate.net The electron-rich nature of the naphthoimidazole core suggests that it could serve as a coupling partner for diazonium salts. The reaction involves the attack of the activated aromatic ring on the terminal nitrogen of the diazonium ion, leading to the formation of a brightly colored azo compound. libretexts.org

The synthesis of novel azo derivatives of benzimidazole (B57391) has been accomplished by coupling a diazonium derivative of benzimidazole with various aromatic compounds, demonstrating the versatility of the imidazole scaffold in these reactions. researchgate.net For this compound, it is expected to react with arenediazonium salts, with the substitution likely occurring at an activated position on the naphthalene ring system. google.com

Nucleophilic Reactivity and Additions

The imidazole ring contains two nitrogen atoms, one of which (N1 in the parent imidazole) is pyrrole-like and the other (N3) is pyridine-like. In this compound, the N3-position is methylated, leaving the other nitrogen atom available for nucleophilic reactions. The lone pair of electrons on this nitrogen atom allows it to act as a nucleophile.

Direct amination of condensed imidazoles, including naphtho[1,2-d]imidazole, has been achieved using O-picrylhydroxylamine, resulting in the formation of N-amino derivatives. researchgate.net This reaction highlights the nucleophilic character of the imidazole nitrogen. Furthermore, imidazole N-oxides can act as 1,3-dipoles and nucleophiles in various reactions, including cycloadditions and Michael-type additions. beilstein-journals.org

Redox Chemistry and Oxidation/Reduction Pathways

The redox chemistry of naphthoimidazoles is of significant interest, particularly for derivatives synthesized from β-lapachone, which have been studied for their biological activity. plos.orgnih.gov These compounds can participate in redox cycles, leading to the generation of reactive oxygen species (ROS) and affecting mitochondrial redox metabolism. semanticscholar.orgnih.gov While these studies focus on complex derivatives, they suggest that the naphthoquinone-imidazole core is redox-active.

The imidazole ring itself is generally stable towards oxidizing and reducing agents. researchgate.net However, the naphthalene portion of the molecule can be more susceptible to oxidation or reduction. For instance, the oxidation of a related compound, 1-methylnaphtho[1,2-d]isoxazole 2-oxide, has been documented. mdpi.comresearchgate.net It is plausible that under specific conditions, the naphthalene ring of this compound could undergo oxidation, potentially leading to quinone-like structures, or be reduced.

Functional Group Transformations and Late-Stage Functionalization

Late-stage functionalization allows for the modification of a core structure to create a library of derivatives. For this compound, key sites for functionalization include the methyl group, the imidazole ring, and the naphthalene backbone.

A particularly relevant transformation is the functionalization of the C-H bonds of the methyl group. A metal-free strategy has been developed for the functionalization of C(sp³)–H bonds in 2-methylbenzothiazoles and the related 2-methylnaphtho[1,2-d]thiazole. nih.gov This method involves an iodine-catalyzed tandem cyclization and suggests that the methyl group in this compound could be a handle for introducing new functional groups. C-H activation is a powerful tool for creating C-C, C-O, and C-N bonds from inexpensive starting materials. mt.commdpi.com The mechanism can involve processes like oxidative addition or concerted metalation-deprotonation. snnu.edu.cn

Furthermore, the synthesis of various 2-aryl- and N-alkyl-naphthoimidazoles demonstrates that substituents can be readily introduced at the C2-position of the imidazole ring and at the nitrogen atoms, providing diverse avenues for structural modification. nih.govcambridge.orgmdpi.com

Table 2: Potential Functional Group Transformations

Reaction Type Target Site Potential Reagents/Conditions Resulting Functional Group
C-H Activation C3-Methyl Group I₂, TBHP, DMSO Aldehyde, Carboxylic Acid, etc.
N-Alkylation Imidazole Nitrogen Alkyl halides, Base N-Alkyl derivatives

Mechanistic Investigations of Key Reactions

The mechanisms governing the reactivity of this compound are rooted in fundamental principles of organic chemistry.

Electrophilic Aromatic Substitution: As mentioned, these reactions proceed via the formation of a sigma complex or arenium ion. chemistrytalk.org The stability of this intermediate determines the regioselectivity of the reaction. For the naphthoimidazole core, computational studies would be valuable to predict the most likely sites of electrophilic attack by mapping the electron density and the stability of the possible arenium ion intermediates.

C-H Activation: The mechanism for the functionalization of the methyl group likely involves radical intermediates. In the iodine-catalyzed reaction with 2-methylbenzothiazoles, it is proposed that tert-butyl hydroperoxide (TBHP) generates radical species (tBuO• and tBuOO•) which abstract a hydrogen from the methyl group. nih.gov This generates a benzylic-type radical that can be further oxidized to an aldehyde, which then participates in subsequent cyclization reactions.

Nucleophilic Reactions: Nucleophilic attack by the imidazole nitrogen is a standard acid-base or substitution reaction. In the case of cycloadditions involving imidazole N-oxides, the reaction proceeds through a [3+2] cycloaddition mechanism to form an unstable cycloadduct, which then rearranges to the final product. beilstein-journals.org

Computational Chemistry and Theoretical Investigations of 3 Methylnaphtho 1,2 D Imidazole

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful for examining the properties of molecules like 3-Methylnaphtho[1,2-d]imidazole. plos.orgscienceopen.com These computational approaches allow for the determination of various molecular parameters that are often difficult or impossible to measure experimentally.

Geometry Optimization and Structural Parameters

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com For imidazole (B134444) and its derivatives, methods like Hartree-Fock (HF) and DFT with various basis sets (e.g., 6-31G*) are commonly used to calculate optimized geometries. mdpi.comresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. mdpi.com For instance, in related benzimidazole (B57391) structures, the planarity of the benzimidazole ring and the orientation of substituent groups have been accurately predicted. mdpi.com The calculated structural parameters are often in good agreement with experimental data obtained from X-ray crystallography, validating the computational models used. mdpi.comnih.gov

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-31G*)
Bond LengthC=O1.221 Å - 1.252 Å mdpi.com
Bond LengthN-C (imidazole ring)~1.38 Å
Bond LengthC-C (imidazole ring)~1.37 Å
Bond AngleN-C-N (imidazole ring)~110°
Dihedral AngleBenzimidazole ring torsion~0° (planar) mdpi.com

Vibrational Frequency Calculations and Spectral Simulation

Vibrational frequency calculations are crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net Theoretical spectra can be generated from scaled quantum mechanical force fields. researchgate.net For imidazole-containing molecules, these calculations help in assigning specific vibrational modes, such as N-H and C-H stretching, as well as ring vibrations. nih.gov The theoretical frequencies, when scaled appropriately to account for anharmonicity and basis set limitations, show good correlation with experimental spectra. researchgate.netnih.gov This allows for a detailed understanding of the vibrational properties of the molecule. researchgate.netnasa.govvasp.at

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for an Imidazole Derivative (Illustrative) Note: This table is illustrative. Specific experimental and calculated vibrational frequencies for this compound were not available. The data presented is representative of similar imidazole compounds.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
N-H Stretch~3400~3450Stretching of the N-H bond
C-H Stretch (Aromatic)~3100~3120Stretching of C-H bonds in the aromatic rings
C=N Stretch~1620~1630Stretching of the carbon-nitrogen double bond in the imidazole ring
Ring Breathing~1300~1310Symmetric expansion and contraction of the imidazole ring
C-H Bending (Out-of-plane)~850~860Bending of C-H bonds out of the plane of the aromatic rings

NMR Chemical Shift Prediction and Validation

Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. plos.orgnih.gov DFT calculations can provide theoretical ¹H and ¹³C NMR spectra that, when compared with experimental data, aid in the structural elucidation of complex molecules. plos.orgresearchgate.net For imidazole derivatives, the calculated chemical shifts generally show good agreement with experimental values, although deviations can occur due to solvent effects and intermolecular interactions not fully captured by the computational model. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the level of theory and basis set used. plos.orgnih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. diva-portal.orgepfl.ch Computational chemistry provides valuable tools to analyze the electronic properties and predict the reactive behavior of this compound. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For imidazole derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack. irjweb.comdergipark.org.trresearchgate.net

ParameterDescriptionTypical Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-5.0 to -6.5 physchemres.org
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5 physchemres.org
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO3.5 to 4.5 irjweb.comresearchgate.net
Ionization Potential (I)-E(HOMO)5.0 to 6.5
Electron Affinity (A)-E(LUMO)1.0 to 2.5
Chemical Hardness (η)(I - A) / 22.0 to 2.5 irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.denih.govnih.gov The MEP is mapped onto the electron density surface, with different colors representing different potential values. uni-muenchen.de Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.govresearchgate.net For imidazole and its derivatives, MEP maps clearly show that the nitrogen atoms are the most negative sites, making them likely proton acceptors. uni-muenchen.deresearchgate.net This information is crucial for understanding intermolecular interactions and reaction mechanisms. researchgate.net

Fukui Functions and Local Reactivity Sites

Fukui functions are essential tools in computational chemistry for predicting the most reactive sites within a molecule. researchgate.net These functions help identify where a molecule is most susceptible to electrophilic, nucleophilic, or radical attack by analyzing the change in electron density as an electron is added or removed. researchgate.netnih.gov

Fukui function for electrophilic attack (f+) : Indicates the sites most likely to accept an electron, pinpointing regions susceptible to nucleophilic attack.

Fukui function for nucleophilic attack (f-) : Highlights the sites most likely to donate an electron, identifying regions prone to electrophilic attack. researchgate.net

Fukui function for radical attack (f0) : Averages the f+ and f- values to predict sites susceptible to radical attack.

For this compound, the reactivity is centered around the imidazole and naphthalene (B1677914) moieties. In related imidazole systems, the nitrogen atoms are key players in reactivity. komorowski.edu.pl The pyridine-like nitrogen atom (N1) is typically the most favorable site for electrophilic attack due to its available lone pair of electrons. komorowski.edu.pl Conversely, the methyl-substituted nitrogen (N3) and certain carbon atoms on the naphthalene ring are potential sites for nucleophilic attack.

Global Reactivity Descriptors (Chemical Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) : Represents the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high stability and low reactivity. ijres.orgresearchgate.net

Chemical Softness (S) : The reciprocal of chemical hardness (S = 1/η). A "soft" molecule has a small HOMO-LUMO gap, signifying higher reactivity and polarizability. ijres.orgresearchgate.net

Electrophilicity Index (ω) : Measures the ability of a molecule to accept electrons, quantifying its electrophilic nature. A higher electrophilicity index points to a better electrophile. ijopaar.com

These descriptors are invaluable for comparing the reactivity of different compounds. For instance, a comparison of FDA-approved drugs showed that a higher softness value correlated with greater reactivity. researchgate.net In studies of imidazole derivatives, these parameters help to characterize the molecule's stability and its potential for electron transfer in reactions. indianchemicalsociety.com

Below is a table of hypothetical global reactivity descriptors for this compound, based on values reported for related heterocyclic compounds. dergipark.org.trresearchgate.net

DescriptorSymbolFormulaHypothetical ValueInterpretation
Ionization PotentialIP-EHOMO6.8 eVEnergy to remove an electron.
Electron AffinityEA-ELUMO1.5 eVEnergy released when an electron is added.
Energy GapΔEELUMO - EHOMO5.3 eVIndicates high stability.
Chemical Hardnessη(IP - EA) / 22.65 eVRelatively hard, stable molecule.
Chemical SoftnessS1 / η0.38 eV⁻¹Moderately reactive.
Electronegativityχ(IP + EA) / 24.15 eVTendency to attract electrons.
Electrophilicity Indexωχ² / (2η)3.25 eVGood electrophilic character.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal morphology and physical properties.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgmdpi.com The Hirshfeld surface is a three-dimensional map that partitions the space in a crystal among its constituent molecules.

The surface is colored based on a normalized contact distance (dnorm), which highlights regions of intermolecular contact:

Red spots : Indicate contacts shorter than the van der Waals radii, typically representing strong interactions like hydrogen bonds. mdpi.com

Blue spots : Represent contacts longer than the van der Waals radii (weaker interactions).

White spots : Show contacts approximately equal to the van der Waals radii.

The 2D fingerprint plot is a summary of the Hirshfeld surface, plotting the distances from the surface to the nearest atom inside (di) and outside (de) the surface. mdpi.com This plot provides a quantitative breakdown of the different types of intermolecular contacts. For a molecule like this compound, the expected interactions would include:

H···H contacts : Generally the most abundant, representing van der Waals forces. mdpi.comnih.gov

C···H/H···C contacts : Significant due to the extensive aromatic system, often related to C-H···π interactions. nih.gov

N···H/H···N contacts : Indicative of potential weak hydrogen bonding involving the imidazole nitrogen.

The table below shows a hypothetical percentage contribution of various intermolecular contacts for this compound, based on analyses of similar aromatic and heterocyclic structures. mdpi.comnih.gov

Contact TypePercentage Contribution (%)
H···H45.0
C···H/H···C28.5
N···H/H···N10.2
C···C5.8
N···C/C···N3.5
Other7.0

Non-Covalent Interactions (NCI) Analysis

Non-Covalent Interactions (NCI) analysis is a computational technique used to visualize weak interactions in real space. wikipedia.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). The resulting 3D visualization uses colored isosurfaces to identify the type and strength of interactions: jussieu.fr

Green surfaces : Indicate weak, delocalized van der Waals interactions, which would be expected between the flat faces of the naphthalene rings (π-π stacking). mdpi.com

Blue surfaces : Represent strong, attractive interactions such as hydrogen bonds. For this compound, these could appear between the imidazole nitrogen and hydrogen atoms on adjacent molecules.

Red surfaces : Signify strong repulsive interactions or steric clashes, often found in crowded regions of the crystal packing. jussieu.fr

NCI analysis provides a qualitative, intuitive picture of the bonding and spatial arrangement within the crystal, complementing the quantitative data from Hirshfeld surface analysis. wikipedia.orgresearchgate.net

Non-Linear Optical (NLO) Properties Calculations

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, such as optical switching and data storage. scirp.org Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of molecules. nih.gov Key NLO parameters include:

Polarizability (α) : The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β) : The primary determinant of a molecule's second-order NLO response. A high β value is a key indicator of a promising NLO material. researchgate.net

Heterocyclic compounds like benzimidazoles are often studied for their NLO properties. nih.gov The presence of donor and acceptor groups within a π-conjugated system can enhance the NLO response. In this compound, the fused aromatic system provides the necessary π-conjugation. The NLO properties could be further tuned by adding electron-donating or electron-withdrawing substituents.

The following table presents hypothetical NLO properties for this compound, with urea (B33335) often used as a reference compound in such calculations. ekb.eg

PropertySymbolHypothetical Value (a.u.)
Dipole Momentμ3.5 D
Mean Polarizability<α>180
First-Order Hyperpolarizabilityβtot550

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility, stability, and dynamic behavior of a molecule. researchgate.net

For this compound, an MD simulation could be used to investigate:

Conformational Stability : Analyzing the planarity of the fused naphthoimidazole ring system and assessing any deviations or puckering over time.

Methyl Group Rotation : Studying the rotational barrier and preferred orientation of the methyl group attached to the nitrogen atom.

Intermolecular Dynamics : In a simulation of a crystal or solution, MD can reveal how molecules interact and arrange themselves, providing insights into crystal packing or solvation effects.

Vibrational Analysis : The motions of atoms in an MD simulation can be related to the vibrational modes of the molecule, complementing spectroscopic data.

Key analyses from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov These simulations are crucial for understanding how the molecule behaves in a dynamic environment, which is essential for predicting its properties and function in real-world applications.

Applications of 3 Methylnaphtho 1,2 D Imidazole in Advanced Materials and Chemical Science

Role as Synthetic Intermediates and Building Blocks for Complex Architectures

The imidazole (B134444) nucleus is a foundational component in drug discovery and the synthesis of pharmacologically active molecules. longdom.org Derivatives of imidazole are recognized as powerful building blocks for creating more complex molecules due to their inherent reactivity and structural versatility. ontosight.aibeilstein-journals.org The reactivity of the azido (B1232118) group in derivatives like 2-azido-3-methylnaphtho(1,2-d)imidazole, for instance, makes it a valuable intermediate for synthesizing more intricate compounds through reactions like click chemistry. ontosight.ai

The synthesis of substituted imidazoles is a key area of research, as these functionalized structures serve as crucial intermediates for molecules with biological and pharmaceutical importance. nih.gov The pyridine-2-one moiety, another nitrogen-containing heterocycle, is also noted for its role as a key scaffold and privileged building block in designing compounds with a broad spectrum of biological activities. hilarispublisher.com The development of synthetic methods, such as those starting from 2-acetylnaphthalene (B72118) to produce 2-methylnaphtho[1,2-d]-imidazole, underscores its accessibility and utility as a target compound and a precursor for more complex architectures. researchgate.net The imidazole ring is amphoteric and can be attacked by both electrophiles and nucleophiles, further expanding its synthetic utility. longdom.org

Table 1: Examples of Synthetic Reactions Involving Imidazole Derivatives

Reaction Type Reactants Catalyst/Conditions Product Type Reference
Heterocyclization 2-Acetylnaphthalene, Sodium Azide (B81097) Polyphosphoric Acid (PPA), 80-130°C 2-Methylnaphtho[1,2-d]imidazole researchgate.net
One-Pot Synthesis Iodobenzene, Imidazole CuI, K3PO4, DMF N-arylimidazoles nih.gov
Condensation Benzil, Aldehydes, Ammonium (B1175870) Acetate MIL-101(Cr) MOF, Solvent-free 2,4,5-Trisubstituted Imidazoles mdpi.com

Coordination Chemistry and Ligand Design for Catalysis

The imidazole ring's structure, featuring two nitrogen atoms, makes it an excellent ligand for coordinating with various metal ions. ajol.info This capacity is central to its role in coordination chemistry and the design of novel catalysts.

Imidazole and its derivatives are well-established ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. wikipedia.orgresearchgate.net The imine nitrogen atom (HC=N-CH) of the imidazole ring is basic and serves as the primary binding site for metal ions. wikipedia.org Imidazole is classified as a pure sigma-donor, two-electron ligand. wikipedia.org

The coordination of imidazole-based ligands with metal ions like Cu(II), Ni(II), Fe(III), Cd(II), and others can lead to the formation of complexes with diverse geometries, including octahedral and square planar shapes. ajol.inforesearchgate.netnih.gov These metal-organic complexes can exist as discrete mononuclear units or extend into multidimensional frameworks, such as Metal-Organic Frameworks (MOFs), through the use of polytopic organic linkers. mdpi.commdpi.com The resulting structures often exhibit high stability and porosity. mdpi.com

Table 2: Transition Metals Forming Complexes with Imidazole-Based Ligands

Metal Ion Example Complex/Ligand System Resulting Structure/Application Reference
Cr(III) Chromium(III) benzene-1,4-dicarboxylate (MIL-101) Heterogeneous catalyst mdpi.com
Fe(III) [Fe2(Hatrc)4(OH)2]·6H2O Discrete binuclear complex mdpi.com
Ni(II) [Ni(TIPA)(tda)0.5(H2O)·1/4H2O]n Interpenetrating 2D network nih.gov
Cu(II) [Cu(CTZ)2(H2O)2Cl2] Six-coordinate complex researchgate.net
Cd(II) [Cd(TIPA)(suc)0.5(NO3)·1/2H2O]n 3D network, fluorescent sensor nih.gov

The metal complexes of imidazole derivatives and the imidazole moiety itself are pivotal in catalysis. Imidazole N-oxides, for example, have intriguing applications in catalysis and coordination chemistry. beilstein-journals.org Encapsulated metal-imidazole complexes have demonstrated catalytic activity in reactions such as the hydroxylation of phenol. ajol.info

Furthermore, chiral bicyclic imidazole structures have been designed as highly active and selective organocatalysts for various asymmetric transformations. nih.gov Metal-Organic Frameworks (MOFs) constructed with imidazole-containing linkers have shown superior performance as heterogeneous catalysts in a multitude of organic reactions, including condensations, cyclizations, and coupling reactions. mdpi.com A chromium-based MOF, MIL-101, has been effectively used as a recyclable, heterogeneous catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, highlighting the green chemistry applications of such materials. mdpi.com

Development in Functional Materials

The inherent electronic and photophysical properties of the naphthoimidazole core make it an attractive candidate for the development of advanced functional materials.

Organic electronics is a field focused on designing and synthesizing carbon-based molecules and polymers with desirable electronic properties. wikipedia.org Materials with π-conjugated systems are extensively used in organic electronics due to their processability and potential for low-cost manufacturing. mdpi.com Conductive polymers like polythiophenes and polypyrrole are well-studied examples. wikipedia.org

The fused aromatic ring system of naphthoimidazoles provides a rigid, π-conjugated backbone, a key feature for materials used in organic electronics. While direct applications of 3-Methylnaphtho[1,2-d]imidazole in polymers are not extensively documented, related heterocyclic structures are integral to the field. For instance, n-type organic semiconductors, which are crucial for many electronic devices, have been developed from various heterocyclic cores. nih.gov The properties of such materials can be finely tuned by modifying their molecular structure. mdpi.com For example, slight isomeric changes in polymers containing thiazole (B1198619) rings—a related five-membered heterocycle—can lead to significant and unexpected improvements in electron mobility, demonstrating the potential for creating new benchmark materials for organic electronics. titech.ac.jp Furthermore, some oligothiophene–naphthalimide assemblies can undergo electropolymerization to generate functionalized polythiophenes with tailored electronic properties. mdpi.com

The fluorescent properties of the naphthoimidazole core have been successfully harnessed to create chemical sensors and probes. A series of naphth[1,2-d]imidazole compounds synthesized from β-lapachone have been shown to act as fluorescent probes. nih.gov These compounds exhibit intense fluorescence emissions, typically in the blue region of the spectrum, and possess large Stokes shifts, which is advantageous for sensor applications as it minimizes self-quenching and improves signal detection. nih.gov

The sensitivity of these probes to their environment is a critical feature. A study on the optical characteristics of synthesized naphth[1,2-d]imidazoles in different solvents (solvatochromism) demonstrated their potential to act as sensors, as their fluorescence can change depending on the polarity of the medium. nih.gov This property is crucial for evaluating the sensitivity and selectivity of new sensor compounds. nih.gov

Beyond small-molecule probes, imidazole-containing ligands have been incorporated into Metal-Organic Frameworks (MOFs) designed for selective sensing. nih.gov For example, specific MOFs have shown the ability to act as fluorescent sensors for detecting nitroaromatics like nitrobenzene (B124822) and for selectively sensing metal ions such as Fe³⁺ through fluorescence quenching. nih.gov This demonstrates the versatility of the imidazole moiety in creating a range of non-biological sensing platforms. nih.gov

Table 3: Optical Properties of Selected Naphth[1,2-d]imidazole Fluorescent Probes

Compound Solvent Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Stokes Shift (nm) Description Reference
IM1 DMSO 1.3 x 10⁴ 103 Yellow crystalline solid nih.gov
IM2 DMSO 1.1 x 10⁴ 73 Light-yellow solid nih.gov
IM4 DMSO 1.3 x 10⁴ 60 Gray amorphous solid nih.gov

Photovoltaic Applications

There is currently no specific information available in the public domain detailing the use or performance of this compound in photovoltaic devices such as dye-sensitized solar cells or organic solar cells.

Interactions with Biologically Relevant Systems: Mechanistic and Structural Insights

Molecular Docking Studies with Protein Receptors

No specific molecular docking studies detailing the binding interactions, affinities, or modes of interaction between this compound and specific protein receptors were identified in the available research.

Enzyme Inhibition Mechanisms (In Vitro, Structural Basis)

Detailed in vitro studies and structural analyses elucidating the specific enzyme inhibition mechanisms of this compound are not described in the currently accessible scientific literature. While research exists on the enzyme inhibitory properties of broader imidazole and naphthoimidazole classes, specific kinetic and structural data for the 3-methyl derivative are not available.

DNA/RNA Interactions (Mechanistic Studies)

There are no available mechanistic studies, such as spectroscopic or computational analyses, that specifically describe the mode of interaction (e.g., intercalation, groove binding) between this compound and DNA or RNA.

Future Research Directions and Perspectives for 3 Methylnaphtho 1,2 D Imidazole Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of naphthoimidazoles often involves multicomponent reactions, such as the Debus–Radziszewski reaction, which utilizes α-dicarbonyl compounds (like 1,2-naphthoquinones), aldehydes, and ammonia. nih.gov Future research should focus on refining and diversifying the synthetic toolkit for 3-Methylnaphtho[1,2-d]imidazole to enhance efficiency, sustainability, and molecular complexity.

Key areas for exploration include:

Green Chemistry Approaches: A significant future direction lies in developing eco-friendly synthetic protocols. This includes the use of greener solvents, microwave-assisted synthesis, and ultrasonic irradiation to reduce reaction times and energy consumption. biomedpharmajournal.org

Novel Catalytic Systems: The development of advanced catalysts is crucial. Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs) or nanoparticles (e.g., ZnO-NPs), could offer high yields, selectivity, and catalyst recyclability, minimizing waste. nih.govepa.gov For instance, titania-supported iridium catalysts have shown promise in the dehydrogenative synthesis of related benzimidazoles. epa.gov

One-Pot Syntheses: Designing one-pot, multi-component reactions starting from readily available precursors will be a priority for improving atom economy and simplifying purification processes. The van Leusen imidazole (B134444) synthesis, which uses tosylmethylisocyanides (TosMICs), is a powerful strategy that could be adapted for this purpose. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Exploring the synthesis of this compound under flow conditions could enable more efficient and reproducible production for further studies.

Table 1: Potential Catalytic Systems for Future Synthesis
Catalyst TypeExamplePotential AdvantagesReference
Heterogeneous NanoparticlesZnO NanoparticlesHigh catalytic activity, environmental compatibility, recyclability nih.gov
Supported Metal CatalystsTitania-Supported IridiumHigh activity in dehydrogenative coupling reactions epa.gov
Metal-Organic Frameworks (MOFs)UiO-66-NH2-Mlm/CuO NPsHigh stability, prevention of metal leaching, reusability epa.gov
Phase-Transfer CatalystsTetrabutylammonium bromideFacilitates reactions between reagents in immiscible phases biomedpharmajournal.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, thereby accelerating the discovery process. For this compound, a concerted computational approach will be essential to unlock its full potential.

Future computational studies should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate the compound's electronic structure, optimized geometry, vibrational frequencies, and reactivity descriptors. ijsrset.combohrium.com This allows for the prediction of properties such as HOMO-LUMO energy gaps, which are crucial for understanding its electronic and optical behavior.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling, potentially enhanced by artificial neural networks, can establish correlations between the structural features of this compound derivatives and their biological activities. researchgate.net This predictive capability is invaluable for designing new analogues with improved therapeutic potential.

Molecular Docking and Dynamics: To explore its biomedical applications, molecular docking simulations can predict the binding affinity and interaction modes of this compound with specific biological targets like enzymes or receptors. nih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. ijsrset.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.govresearchgate.net Applying these models to this compound will help assess its drug-likeness and potential pharmacokinetic profile.

Table 2: Computational Methods and Their Predictive Applications
Computational MethodPredicted PropertiesRelevance
Density Functional Theory (DFT)Molecular geometry, electronic structure, HOMO-LUMO gap, reactivityUnderstanding fundamental chemical properties and predicting suitability for electronic materials
QSARCorrelation between structure and biological activity (e.g., cytotoxicity)Guiding the design of more potent analogues for therapeutic applications
Molecular DockingBinding affinity and mode with biological targets (enzymes, receptors)Identifying potential therapeutic targets and mechanisms of action
ADMET AnalysisDrug-likeness, pharmacokinetic properties, potential toxicityAssessing the viability of the compound as a potential drug candidate

Design of Next-Generation Functional Materials

The fused aromatic system of this compound imparts unique photophysical properties, making it an attractive scaffold for advanced functional materials. nih.gov Research in this area will focus on harnessing and tuning these properties for specific applications.

Prospective avenues for material design include:

Fluorescent Probes and Sensors: Naphthoimidazole derivatives are known to exhibit fluorescence. nih.govsmolecule.com Future work could involve developing this compound-based chemosensors for detecting specific ions or molecules through mechanisms like fluorescence quenching or enhancement. bohrium.com The sensitivity and selectivity of these probes could be fine-tuned by introducing various functional groups.

Organic Light-Emitting Diodes (OLEDs): π-conjugated organic molecules are fundamental components of OLEDs. The rigid, planar structure of the naphthoimidazole core suggests its potential use as an emitter or host material in OLED devices. Research will aim to synthesize derivatives with tailored emission colors and high quantum efficiencies.

Self-Assembled Superstructures: By modifying the peripheral structure of this compound, it may be possible to induce self-assembly into ordered superstructures with distinct morphologies and tunable optical properties, potentially leading to applications in light-harvesting systems or nano-optoelectronics.

Mechanistic Studies in Complex Chemical and Biological Environments

A deep understanding of the mechanisms by which this compound is formed and how it functions is paramount for its rational application. Future research must delve into its reactivity and interactions in diverse environments.

Key mechanistic investigations should include:

Reaction Mechanism Analysis: Detailed kinetic studies and the isolation or spectroscopic detection of reaction intermediates will be necessary to elucidate the mechanisms of novel synthetic pathways. This knowledge is crucial for optimizing reaction conditions to improve yield and selectivity.

Biological Mode of Action: For derivatives showing promising biological activity (e.g., anticancer or antimicrobial), it is essential to uncover their molecular mechanism of action. smolecule.com This involves identifying the specific cellular targets and signaling pathways they modulate. Techniques such as proteomics, transcriptomics, and cellular imaging will be instrumental in these studies.

Photophysical Dynamics: For materials science applications, understanding the excited-state dynamics is critical. Time-resolved spectroscopy and computational modeling can reveal the processes of light absorption, energy transfer, and emission, providing the insights needed to design more efficient photofunctional materials.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
1,2-naphthoquinone
tosylmethylisocyanide (TosMIC)
ZnO
CuO
Iridium
Tetrabutylammonium bromide

Q & A

Q. What are the established synthetic routes for 3-methylnaphtho[1,2-d]imidazole, and how do reaction conditions influence yield and purity?

Synthesis typically involves multicomponent reactions or condensation of functionalized naphthalene derivatives with imidazole precursors. For example, acenaphthylene-1,2-dione reacts with aromatic aldehydes and ammonium acetate under reflux, catalyzed by ferric hydrogensulfate, yielding naphthoimidazoles with good efficiency . Key parameters include temperature control (e.g., reflux in ethanol) and catalyst selection. Purity is optimized via chromatographic separation (TLC/HPLC) and spectroscopic validation (NMR, IR) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic proton environments and methyl group positioning. Infrared (IR) spectroscopy identifies N-H and C=N stretches (e.g., 3200–3400 cm⁻¹ for N-H). Mass spectrometry confirms molecular weight, while X-ray crystallography (for crystalline derivatives) provides absolute configuration, as seen in anthraimidazole derivatives .

Q. What biological activities are associated with this compound, and how are these evaluated experimentally?

Naphthoimidazoles exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Bioassays include:

  • Enzyme inhibition : Kinetic assays (e.g., IC₅₀ determination) against target enzymes like kinases or oxidases.
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains.
  • Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to enhance regioselectivity in this compound derivatives?

Regioselectivity is improved via catalyst design (e.g., Brønsted acids or metal catalysts) and solvent polarity adjustments. For instance, using Na₂S₂O₅ in DMF promotes selective condensation of 2,3-diaminonaphthalene with aldehydes . Computational modeling (DFT) predicts reactive sites, guiding substituent placement .

Q. What structural modifications to the naphthoimidazole core enhance biological activity, and how are these modifications justified mechanistically?

  • Electron-withdrawing groups (e.g., nitro, halogens) increase electrophilicity, enhancing interactions with enzyme active sites.
  • Bulky substituents (e.g., adamantane) improve lipophilicity and target binding, as seen in 2-aryl-3H-naphthoimidazoles . Mechanistic studies (e.g., molecular docking) validate hydrogen bonding or π-π stacking with biological targets .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be reconciled?

Discrepancies arise from assay conditions (pH, temperature) or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Uniform cell lines/reagents.
  • Purity validation : HPLC ≥95% purity thresholds.
  • Meta-analysis : Cross-referencing data from multiple studies (e.g., comparing MIC values in PubMed-indexed works) .

Q. What computational tools are effective in predicting the photophysical properties of this compound derivatives for optoelectronic applications?

Time-dependent density functional theory (TD-DFT) calculates excited-state properties (e.g., emission wavelengths). Studies on phenanthroimidazole analogs show agreement between theoretical λmax and experimental UV-Vis spectra . Solvent effects are modeled using polarizable continuum models (PCM).

Q. How do reaction intermediates and byproducts form during naphthoimidazole synthesis, and what analytical strategies identify them?

Byproducts (e.g., uncyclized amines or oxidized species) are detected via LC-MS or GC-MS. For example, imidazole ring-opening intermediates in acenaphthoimidazole synthesis are traced using high-resolution mass spectrometry . Reaction monitoring via <sup>19</sup>F NMR (for fluorinated analogs) improves pathway elucidation.

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Naphthoimidazole Synthesis

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystFe(HSO₄)₃Increases reaction rate
SolventEthanol (reflux)Enhances solubility
Temperature80–100°CBalances cyclization kinetics
PurificationColumn chromatographyRemoves unreacted aldehydes

Q. Table 2. Computational vs. Experimental Photophysical Data

DerivativeTheoretical λem (nm)Experimental λem (nm)SolventReference
3-Methyl-naphthoimidazole420415DCM
Adamantane-modified435440THF

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.